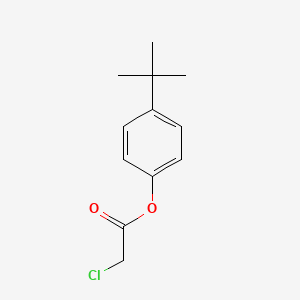
4-Tert-butylphenyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylphenyl chloroacetate typically involves the esterification of 4-tert-butylphenol with chloroacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-tert-butylphenol+chloroacetic acidH2SO44-Tert-butylphenyl chloroacetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butylphenyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Hydrolysis: In the presence of a base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and chloroacetic acid.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Amides or thioesters.
Hydrolysis: 4-tert-butylphenol and chloroacetic acid.
Oxidation: Nitro or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
4-Tert-butylphenyl chloroacetate has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Mécanisme D'action
The mechanism of action of 4-Tert-butylphenyl chloroacetate primarily involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
4-Tert-butylphenol: Shares the tert-butylphenyl structure but lacks the chloroacetate moiety.
Chloroacetic acid: Contains the chloroacetate group but lacks the phenyl ring.
4-Tert-butylphenyl acetate: Similar ester structure but with an acetate group instead of chloroacetate.
Uniqueness: 4-Tert-butylphenyl chloroacetate is unique due to the presence of both the tert-butylphenyl and chloroacetate groups. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic applications. Its reactivity and potential for functionalization set it apart from other similar compounds .
Propriétés
Numéro CAS |
6291-99-2 |
|---|---|
Formule moléculaire |
C12H15ClO2 |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-11(14)8-13/h4-7H,8H2,1-3H3 |
Clé InChI |
PYLFASLKMVYXQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


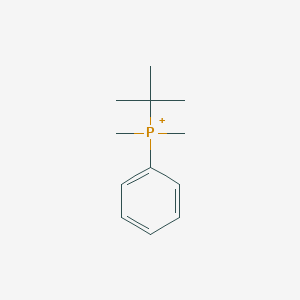
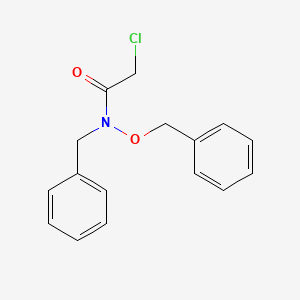

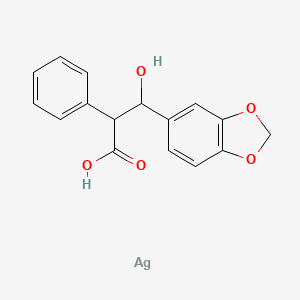
![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)
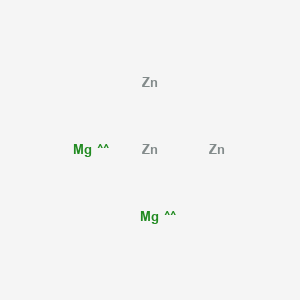
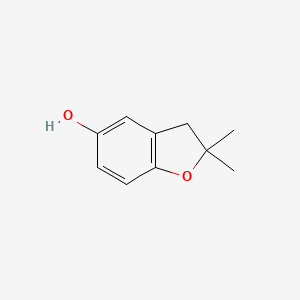
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)

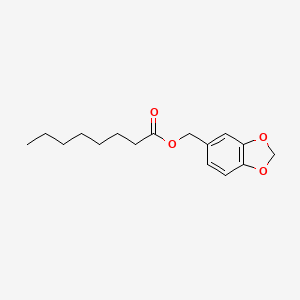
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
